Sodium 2-chloroquinoline-6-sulfinate
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Overview
Description
Sodium 2-chloroquinoline-6-sulfinate is a chemical compound with the molecular formula C₉H₅ClNNaO₂S. It is a member of the sulfinate salts family, which are known for their versatile reactivity and applications in organic synthesis . This compound is particularly notable for its role as a building block in the synthesis of various organosulfur compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2-chloroquinoline-6-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield and purity .
Industrial Production Methods: Industrial production of sodium sulfinates may involve more scalable methods, such as continuous flow processes, which allow for better control over reaction parameters and higher throughput . These methods are designed to optimize yield, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-chloroquinoline-6-sulfinate undergoes various types of chemical reactions, including:
Oxidation: Conversion to sulfonates.
Reduction: Formation of sulfides.
Substitution: Formation of sulfonamides and other derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .
Major Products: The major products formed from these reactions include sulfonates, sulfides, sulfonamides, and other organosulfur compounds . These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Sodium 2-chloroquinoline-6-sulfinate has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 2-chloroquinoline-6-sulfinate involves its ability to participate in various chemical reactions, forming new bonds and modifying existing structures . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes . For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Sodium 2-chloroquinoline-6-sulfinate can be compared with other similar compounds, such as:
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
These compounds share similar reactivity and applications but differ in their specific structures and properties . This compound is unique due to its quinoline ring structure, which imparts distinct chemical and biological properties .
Biological Activity
Sodium 2-chloroquinoline-6-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is derived from quinoline, a heterocyclic aromatic organic compound. The addition of a sulfinyl group enhances its reactivity and biological properties. The general structure can be represented as follows:
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these activities are crucial for understanding its efficacy.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 4-16 |
Escherichia coli | 8-32 |
Pseudomonas aeruginosa | 16-64 |
These MIC values indicate that this compound is effective against drug-resistant strains, making it a promising candidate for further development as an antimicrobial agent .
Antiviral Activity
Research has also explored the antiviral potential of this compound. In vitro studies have shown that it can inhibit viral replication in specific viral models. For instance, derivatives of quinoline have been tested against dengue virus serotype 2 (DENV2), with some showing IC50 values in the low micromolar range, indicating potent antiviral activity .
Virus Type | IC50 (µM) | Selectivity Index |
---|---|---|
Dengue Virus | 3.03 | 5.30 |
H5N1 Influenza | 0.49 | 39.5 |
The mechanism of action appears to involve interference with the early stages of viral replication, rather than direct virucidal effects .
Case Studies and Research Findings
- Anticancer Properties : this compound has been evaluated for its anticancer properties against various cancer cell lines. In one study, it showed IC50 values ranging from 0.69 to 22 mM across different cancer types, indicating moderate to high antiproliferative activity .
- Mechanistic Insights : Studies suggest that the presence of electron-withdrawing groups on the quinoline structure enhances its biological activity by increasing lipophilicity and facilitating cellular uptake .
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .
Conclusion and Future Directions
This compound exhibits a diverse range of biological activities, particularly in antimicrobial and antiviral domains. Its ability to inhibit various pathogens and cancer cell lines positions it as a valuable compound in drug development.
Future research should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profiles in animal models.
- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its biological effects.
- Formulation Development : To explore effective delivery methods that enhance bioavailability and efficacy.
The ongoing exploration of this compound may lead to significant advancements in pharmacotherapy for infectious diseases and cancer treatment.
Properties
Molecular Formula |
C9H5ClNNaO2S |
---|---|
Molecular Weight |
249.65 g/mol |
IUPAC Name |
sodium;2-chloroquinoline-6-sulfinate |
InChI |
InChI=1S/C9H6ClNO2S.Na/c10-9-4-1-6-5-7(14(12)13)2-3-8(6)11-9;/h1-5H,(H,12,13);/q;+1/p-1 |
InChI Key |
GJIDPVNAKIAGMR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1S(=O)[O-].[Na+] |
Origin of Product |
United States |
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